molecular formula C9H11N3O3 B1407568 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol CAS No. 1706457-56-8

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol

Cat. No.: B1407568
CAS No.: 1706457-56-8
M. Wt: 209.2 g/mol
InChI Key: CPUKZTWKYPKLKE-UHFFFAOYSA-N
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Description

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol is a chemical compound with the molecular formula C9H11N3O3 It is characterized by the presence of a nitro group, a pyrrolidine ring, and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol typically involves the nitration of 5-(pyrrolidin-1-yl)pyridin-2-ol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-Amino-5-(pyrrolidin-1-yl)pyridin-2-ol.

    Reduction: Formation of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-one.

    Substitution: Formation of various substituted pyridin-2-ol derivatives.

Scientific Research Applications

Key Reactions

Reaction TypeProducts Formed
Oxidation3-Amino-5-(pyrrolidin-1-yl)pyridin-2-ol
Reduction3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-one
SubstitutionVarious substituted pyridin-2-ol derivatives

Chemistry

In the field of chemistry, 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as potential efficacy in cancer treatment.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus0.0039 mg/mLStrong antibacterial activity
Escherichia coli0.025 mg/mLModerate antibacterial activity

Anticancer Potential

Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Antimicrobial Efficacy Study

A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that it had one of the lowest MIC values among tested derivatives, highlighting its superior antibacterial properties against resistant strains.

Cancer Cell Line Testing

In vitro tests on several cancer cell lines revealed significant inhibition of cell proliferation compared to controls. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in drug development and material science.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-one
  • 3-Amino-5-(pyrrolidin-1-yl)pyridin-2-ol
  • 5-(Pyrrolidin-1-yl)pyridin-2-ol

Uniqueness

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, highlighting the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group at the 3-position and a pyrrolidine group at the 5-position. This unique combination of functional groups imparts distinct chemical reactivity and biological activity.

Property Description
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 194.20 g/mol
Functional Groups Nitro (-NO₂), Hydroxyl (-OH), Pyrrolidine

The mechanism of action of this compound involves interactions with biological macromolecules. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors, modulating biochemical pathways that lead to its observed effects.

Key Mechanisms:

  • Redox Activity : The nitro group can undergo reduction to form an amino derivative, which may enhance biological activity.
  • Enzyme Interaction : The pyrrolidine moiety allows for effective binding to specific enzymes, potentially inhibiting their function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

Pathogen MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong antibacterial activity
Escherichia coli0.025Moderate antibacterial activity

The compound demonstrated complete inhibition of bacterial growth within hours, suggesting a rapid mechanism of action against these pathogens .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results showed that this compound had one of the lowest MIC values among tested derivatives, indicating superior antibacterial properties against resistant strains .
  • Cancer Cell Line Testing :
    In vitro tests on several cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to controls. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Amino-5-(pyrrolidin-1-yl)pyridin-2-olHydroxyl group instead of nitroModerate antibacterial activity
3-Nitro-pyridine derivativesVarying substitutions on the pyridine ringVariable antimicrobial properties
Pyrrolidine-based alkaloidsDifferent nitrogen heterocyclesKnown for broad-spectrum antimicrobial effects

Properties

IUPAC Name

3-nitro-5-pyrrolidin-1-yl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9-8(12(14)15)5-7(6-10-9)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUKZTWKYPKLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CNC(=O)C(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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